molecular formula C14H12N4 B2811918 1-N-(quinazolin-4-yl)benzene-1,3-diamine CAS No. 93533-57-4

1-N-(quinazolin-4-yl)benzene-1,3-diamine

Cat. No. B2811918
CAS RN: 93533-57-4
M. Wt: 236.278
InChI Key: VABQVFUQOPCNBG-UHFFFAOYSA-N
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Description

1-N-(quinazolin-4-yl)benzene-1,3-diamine is a chemical compound with the molecular formula C14H12N4 and a molecular weight of 236.27 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinazolin-4-yl compounds often involves copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines . Other methods include the Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne, generating an enaminone intermediate which upon acid catalyzed intramolecular cyclization with subsequent C-C bond cleavage affords the final product .


Molecular Structure Analysis

The molecular structure of 1-N-(quinazolin-4-yl)benzene-1,3-diamine is based on a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .


Chemical Reactions Analysis

Quinazolin-4-yl compounds are known to participate in various chemical reactions. For instance, they can undergo amination and annulation reactions . The specific chemical reactions that 1-N-(quinazolin-4-yl)benzene-1,3-diamine undergoes would depend on the reaction conditions and the presence of other reactants.

Mechanism of Action

While the specific mechanism of action of 1-N-(quinazolin-4-yl)benzene-1,3-diamine is not mentioned in the retrieved sources, quinazoline derivatives are known to have a wide range of biological properties and are used in the development of various drugs . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Future Directions

Quinazoline derivatives, including 1-N-(quinazolin-4-yl)benzene-1,3-diamine, have received significant attention due to their wide and distinct biopharmaceutical activities . They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Future research may focus on exploring their potential in other therapeutic areas as well.

properties

IUPAC Name

3-N-quinazolin-4-ylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABQVFUQOPCNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-(quinazolin-4-yl)benzene-1,3-diamine

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